Home > Products > Screening Compounds P60613 > Moxifloxacin N-sulfate
Moxifloxacin N-sulfate - 234080-64-9

Moxifloxacin N-sulfate

Catalog Number: EVT-1801183
CAS Number: 234080-64-9
Molecular Formula: C21H24FN3O7S
Molecular Weight: 481.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Moxifloxacin N-sulfate is a major metabolite of the fluoroquinolone antibiotic moxifloxacin. [, ] It is generated in phase II metabolism through the action of sulfotransferases. [] While moxifloxacin itself is a well-known antibiotic, its metabolite, moxifloxacin N-sulfate, is primarily a subject of pharmacokinetic and metabolism studies. [, , ]

Source

Moxifloxacin N-sulfate is derived from moxifloxacin through metabolic processes in the body. The compound is primarily studied in the context of its pharmacokinetics, where understanding its formation and behavior in biological systems is crucial for optimizing therapeutic applications.

Classification

Moxifloxacin N-sulfate falls under the category of pharmaceutical metabolites. It is classified as a sulfonic acid derivative of moxifloxacin, which is a synthetic fluoroquinolone antibiotic.

Synthesis Analysis

Methods

The synthesis of moxifloxacin N-sulfate typically involves metabolic processes rather than direct chemical synthesis. In laboratory settings, various analytical methods are employed to study its formation from moxifloxacin. For instance, one study utilized liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) to quantify moxifloxacin N-sulfate in biological samples, indicating its presence as a significant metabolite during pharmacokinetic studies .

Technical Details

The metabolic conversion of moxifloxacin to moxifloxacin N-sulfate involves sulfonation, which can occur through enzymatic pathways mediated by sulfotransferases. This process modifies the drug's properties and may affect its pharmacological activity.

Molecular Structure Analysis

Structure

Moxifloxacin N-sulfate has a complex molecular structure that includes a quinolone core with various functional groups. The structural formula can be represented as follows:

  • Chemical Formula: C21H24FN3O4SC_{21}H_{24}FN_3O_4S

This structure indicates the presence of a sulfonate group attached to the moxifloxacin backbone.

Data

  • Molecular Weight: Approximately 427.5 g/mol
  • Functional Groups: Includes a sulfonic acid group (-SO₃H), contributing to its solubility and reactivity.
Chemical Reactions Analysis

Reactions

Moxifloxacin N-sulfate primarily forms through metabolic reactions involving moxifloxacin. The key reaction is the sulfonation process, which can be summarized as follows:

  • Sulfonation Reaction:
    Moxifloxacin+Sulfate donorMoxifloxacin N sulfate\text{Moxifloxacin}+\text{Sulfate donor}\rightarrow \text{Moxifloxacin N sulfate}

This reaction is catalyzed by sulfotransferase enzymes present in liver tissues.

Technical Details

The reaction conditions for the formation of moxifloxacin N-sulfate involve physiological pH and temperature, typical of biological environments where these enzymatic reactions occur.

Mechanism of Action

Process

Moxifloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. The formation of moxifloxacin N-sulfate may influence these mechanisms by altering the drug's pharmacokinetics rather than directly affecting bacterial targets.

Data

Research indicates that while moxifloxacin retains significant antibacterial activity post-metabolism, the N-sulfate form may have reduced efficacy or altered interaction with bacterial targets compared to the parent compound .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Highly soluble in water due to the presence of the sulfonic acid group.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • pKa: The sulfonic acid group contributes to its acidic nature, influencing solubility and reactivity in biological systems.
Applications

Moxifloxacin N-sulfate is primarily studied for its role in pharmacokinetics and metabolism of moxifloxacin. Understanding this metabolite aids in:

Introduction to Moxifloxacin N-Sulfate in Antimicrobial Research

Role as a Primary Metabolite of Moxifloxacin in Pharmacokinetic Pathways

Metabolic Formation and Enzymology

Moxifloxacin N-sulfate is generated via cytosolic sulfotransferase (SULT)-mediated conjugation, primarily SULT1A1 and SULT1A3 isoforms, which catalyze the transfer of sulfonate groups to the secondary amine moiety of the parent molecule [1] [4]. This reaction occurs predominantly in hepatocytes, forming a highly water-soluble conjugate that facilitates excretion. Unlike glucuronidation (which produces metabolite M2), sulfonation does not involve cytochrome P450 enzymes, making M1 formation unaffected by CYP inhibitors or inducers [5] [8]. Quantitative studies demonstrate that sulfate conjugation accounts for 38% of the administered dose, versus 14% for glucuronidation [5].

Table 1: Metabolic Pathways of Moxifloxacin in Humans

MetaboliteConjugation TypePercentage of DosePrimary Excretion Route
M1 (N-sulfate)Sulfate conjugation38%Feces (35%)
M2 (Glucuronide)Glucuronidation14%Urine (14%)
Parent drug-45%Urine (20%) + Feces (25%)

Data compiled from [1] [4] [5]

Pharmacokinetic Behavior and Disposition

Moxifloxacin N-sulfate exhibits distinct distribution and elimination characteristics:

  • Plasma Exposure: Peak concentrations of M1 reach <10% of the parent compound’s plasma levels, with rapid appearance within 2–4 hours post-administration [1] [4].
  • Elimination Pathways: Renal clearance accounts for only 2.5% of the administered dose, while fecal excretion represents the major elimination route (35% of dose recovered as M1 in feces) [1] [4]. This enteric elimination suggests biliary secretion of the conjugate.
  • Tissue Penetration: Physiologically based pharmacokinetic (PBPK) modeling in intra-abdominal infection indicates M1 distributes into abdominal viscera with tissue-to-plasma ratios of 1.1–2.2, reflecting moderate tissue diffusion despite high polarity [9].

Critical physiological and pathological factors alter M1 kinetics:

  • Hepatic Impairment: Reduces overall metabolic clearance, increasing systemic exposure to moxifloxacin but not necessarily to M1 [1].
  • Pediatric Populations: Stunting and HIV infection increase apparent clearance of moxifloxacin, potentially reducing M1 formation efficiency [2].
  • Drug Formulations: Crushed tablets or suspensions accelerate absorption rates of the parent drug, indirectly altering metabolite generation timelines [2].

Significance in Fluoroquinolone Metabolism and Drug Efficacy Optimization

Biological Inactivity and Therapeutic Implications

Extensive in vitro studies confirm M1 lacks antimicrobial activity against key pathogens targeted by moxifloxacin. Minimum inhibitory concentration (MIC) assays demonstrate:

  • No bactericidal effects against Staphylococcus aureus (MIC >256× parent drug)
  • No inhibition of Streptococcus pneumoniae, Escherichia coli, or anaerobic species like Bacteroides fragilis [1] [6].

This inactivity stems from M1’s inability to inhibit bacterial DNA gyrase (topoisomerase II) or topoisomerase IV due to steric hindrance from the sulfate group, which disrupts target binding [3] [6]. Consequently, M1 serves as a detoxification product rather than a therapeutically active entity.

Table 2: Comparative Antimicrobial Activity of Moxifloxacin vs. M1 N-Sulfate

PathogenMoxifloxacin MIC₉₀ (mg/L)M1 N-Sulfate MIC (mg/L)Activity Status
Staphylococcus aureus0.06–0.25>16Inactive
Streptococcus pneumoniae0.12–0.25>16Inactive
Escherichia coli0.015–0.12>16Inactive
Bacteroides fragilis0.5–2.0>16Inactive

Data derived from [1] [6]

Implications for Drug Design and Pharmacokinetic Optimization

The metabolic fate of moxifloxacin via sulfonation offers critical lessons for fluoroquinolone development:

  • Reduced Drug-Drug Interactions: Since sulfonation bypasses CYP450 systems, M1 formation avoids interactions with CYP-metabolized drugs (e.g., warfarin, theophylline) [5] [8]. This metabolic stability positions moxifloxacin favorably versus older quinolones like ciprofloxacin.
  • Excretion-Driven Exposure: The dominant fecal elimination of M1 (35% of dose) explains why renal impairment minimally affects overall moxifloxacin clearance. This property permits use without dosage adjustment in renally compromised patients [1] [4].
  • Pharmacodynamic Optimization: Understanding M1’s inactive status underscores the need to maintain therapeutic levels of unmetabolized moxifloxacin. Pediatric studies reveal that doses >10–15 mg/kg are required to match adult exposure levels, ensuring sufficient parent drug concentrations at infection sites [2].

Advanced modeling approaches leverage M1 pharmacokinetics to predict drug behavior:

  • PBPK Simulations: Rat-to-human extrapolation models accurately forecast peritoneal penetration of moxifloxacin and M1 in intra-abdominal infections, informing dose optimization for abscess environments [9].
  • QTc Prolongation Analysis: Though M1 lacks cardiac effects, its plasma levels correlate with parent drug exposure, aiding safety assessments during concentration-QTc modeling [7].

Keywords: Moxifloxacin N-sulfate, phase II metabolism, sulfate conjugation, pharmacokinetic modeling, fluoroquinolone optimization, metabolic inactivation, sulfotransferases, biliary excretion.

Properties

CAS Number

234080-64-9

Product Name

Moxifloxacin N-sulfate

IUPAC Name

7-[(4aS,7aS)-1-sulfo-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C21H24FN3O7S

Molecular Weight

481.5 g/mol

InChI

InChI=1S/C21H24FN3O7S/c1-32-20-17-13(19(26)14(21(27)28)9-24(17)12-4-5-12)7-15(22)18(20)23-8-11-3-2-6-25(16(11)10-23)33(29,30)31/h7,9,11-12,16H,2-6,8,10H2,1H3,(H,27,28)(H,29,30,31)/t11-,16+/m0/s1

InChI Key

NOSMZVFHCRCXNK-MEDUHNTESA-N

SMILES

COC1=C2C(=CC(=C1N3CC4CCCN(C4C3)S(=O)(=O)O)F)C(=O)C(=CN2C5CC5)C(=O)O

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCN(C4C3)S(=O)(=O)O)F)C(=O)C(=CN2C5CC5)C(=O)O

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN([C@@H]4C3)S(=O)(=O)O)F)C(=O)C(=CN2C5CC5)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.